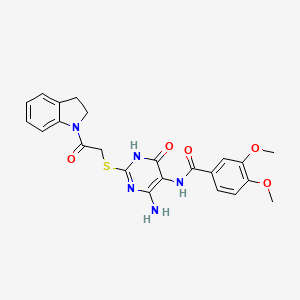
N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with several functional groups, including an indole group, a pyrimidine group, and a benzamide group. These groups are common in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through aromatic nucleophilic substitution reactions on dichloropyrimidines . The indole group could potentially be introduced through a Pd-catalyzed C-N cross-coupling .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the various functional groups. For example, the amino groups could potentially participate in a variety of reactions, including condensation and amination .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
A study by Akhaja and Raval (2012) discussed the synthesis of derivatives similar to the given compound, which were screened for their antimicrobial, antifungal, and anti-tubercular activities (Akhaja & Raval, 2012). Another research by Saundane et al. (2012) evaluated similar compounds for their antioxidant and antimicrobial properties (Saundane et al., 2012).
Pharmaceutical Applications
A study by Gangjee et al. (2005) explored the synthesis of derivatives for potential use as dual inhibitors of dihydrofolate reductase and thymidylate synthase, indicating antitumor applications (Gangjee et al., 2005). Patel and Chikhalia (2006) synthesized and tested related compounds for their antibacterial and anti-HIV activities (Patel & Chikhalia, 2006).
Anticancer Research
A research by Theoclitou et al. (2011) identified a compound from a series of novel kinesin spindle protein (KSP) inhibitors, suggesting potential as an anticancer agent (Theoclitou et al., 2011).
Biochemical Synthesis and Analysis
Research by Hassan et al. (2020) focused on the synthesis of derivatives for examining their biological and pharmacological activities (Hassan et al., 2020). Also, a study by Holam et al. (2022) involved molecular docking and synthesis of related compounds for potential applications in pharmacology (Holam et al., 2022).
Propiedades
IUPAC Name |
N-[4-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O5S/c1-32-16-8-7-14(11-17(16)33-2)21(30)25-19-20(24)26-23(27-22(19)31)34-12-18(29)28-10-9-13-5-3-4-6-15(13)28/h3-8,11H,9-10,12H2,1-2H3,(H,25,30)(H3,24,26,27,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIXHYWRKSHRNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC(=O)N3CCC4=CC=CC=C43)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[(E)-2-cyano-3-(4-hexoxyphenyl)prop-2-enoyl]amino]benzoic Acid](/img/structure/B2376284.png)
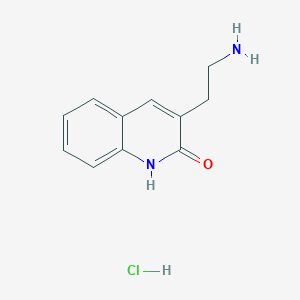
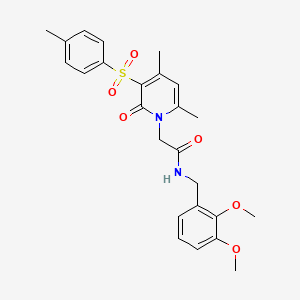
![4-Bromo-3-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2376289.png)
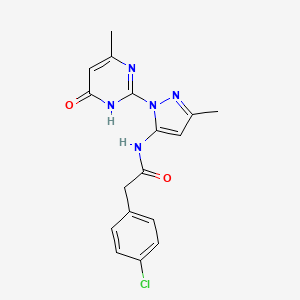

![1-{[3,5-dimethyl-1-(3-nitrobenzenesulfonyl)-1H-pyrazol-4-yl]sulfonyl}piperidine](/img/structure/B2376296.png)
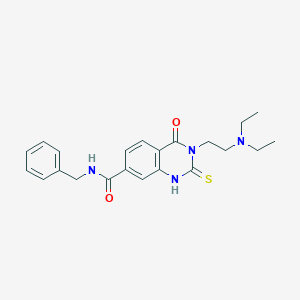
![N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2376298.png)
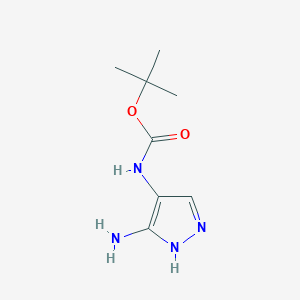

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acrylamide hydrochloride](/img/structure/B2376303.png)
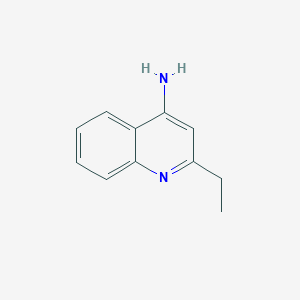
![ethyl 2-({[2-{3-[(methylamino)carbonyl]piperidin-1-yl}-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetyl}amino)benzoate](/img/structure/B2376306.png)
